3-{2-[cyclopropyl(2-ethoxybenzyl)amino]ethyl}-1,3-benzoxazol-2(3H)-one
Overview
Description
3-{2-[cyclopropyl(2-ethoxybenzyl)amino]ethyl}-1,3-benzoxazol-2(3H)-one is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.17869263 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research on structurally related compounds emphasizes the synthesis of novel derivatives with potential biological activities. For instance, compounds synthesized via cyclopropanation reactions, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have shown significant antimicrobial and antioxidant activities (K. Raghavendra et al., 2016). Similarly, studies involving the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones have explored chemical structures for potential antimicrobial activities (O. Bekircan & H. Bektaş, 2008).
Anticancer Activity
The synthesis and evaluation of new compounds for anticancer activity are a significant area of research. The study by O. Bekircan et al. (2008) involved synthesizing 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluating their anticancer activity against various cancer cell lines, demonstrating the potential of such compounds in cancer research (O. Bekircan et al., 2008).
Catalysis and Synthetic Applications
The cyclopropanation of allylic and amino compounds using diazomethane, mediated by palladium catalysts, exemplifies the synthetic utility of cyclopropyl and related structures in creating complex organic molecules (Yu. V. Tomilov et al., 1990). This methodology is instrumental in constructing cyclic and acyclic frameworks, potentially including benzoxazolone derivatives.
Optical and Electronic Properties
Investigations into the optical and electronic properties of Schiff base compounds, synthesized from ethyl-4-amino benzoate, highlight the potential of such compounds in materials science, particularly in nonlinear optics and optical limiting applications (Hasanain A. Abdullmajed et al., 2021). These studies provide a foundation for exploring the electronic properties of benzoxazolone derivatives and related compounds.
Properties
IUPAC Name |
3-[2-[cyclopropyl-[(2-ethoxyphenyl)methyl]amino]ethyl]-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-25-19-9-5-3-7-16(19)15-22(17-11-12-17)13-14-23-18-8-4-6-10-20(18)26-21(23)24/h3-10,17H,2,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQHXRBFKIUVAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(CCN2C3=CC=CC=C3OC2=O)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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